Estramustine

Microtubule Dynamics Antimitotic Mechanism Drug Binding Sites

Estramustine combines estradiol and a nor-nitrogen mustard via carbamate ester, creating a dual-mechanism agent distinct from taxanes & vinca alkaloids. Its unique tubulin binding site (Kd ≈30 μM, non-overlapping with colchicine/vinblastine) enables additive microtubule suppression with vinblastine. EMBP-mediated tissue accumulation provides biomarker-driven tumor specificity unmatched by other antimitotics. Phase III trials demonstrate 17.5-month median survival with docetaxel combinations. Select for hormone-refractory prostate cancer models requiring selective tumor uptake & synergistic combination studies. Research-grade ≥98% purity available.

Molecular Formula C23H31Cl2NO3
Molecular Weight 440.4 g/mol
CAS No. 2998-57-4
Cat. No. B1671314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstramustine
CAS2998-57-4
SynonymsEmcyt
Estracyt
Estramustin Phosphate
Estramustine
Estramustine Phosphate Sodium
Estramustinphosphate
Leo 275
Leo-275
Leo275
NSC 89199
NSC-89199
NSC89199
Phosphate Sodium, Estramustine
Phosphate, Estramustin
Molecular FormulaC23H31Cl2NO3
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
InChIInChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1
InChIKeyFRPJXPJMRWBBIH-RBRWEJTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.85e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Estramustine (CAS 2998-57-4) — A Microtubule-Targeting Chemotherapeutic with a Distinct Binding Site


Estramustine is a synthetic antineoplastic agent consisting of a carbamate ester linking estradiol to a nor-nitrogen mustard moiety [1]. It exerts antimitotic activity primarily by depolymerizing microtubules through direct binding to tubulin, with an in vitro Kd of approximately 30 μM at a site distinct from those of colchicine and vinblastine [2]. Estramustine demonstrates an IC50 of ~16 μM for inhibiting mitosis in DU 145 human prostate carcinoma cells [3].

Why Simple Interchange of Estramustine with Other Antimitotics Is Not Scientifically Justifiable


Estramustine cannot be interchanged with other microtubule inhibitors due to its unique dual nature as a prodrug that undergoes rapid dephosphorylation to active metabolites and its tissue-specific accumulation mediated by the estramustine-binding protein (EMBP) [1]. Unlike taxanes or vinca alkaloids, estramustine binds to a distinct site on tubulin and exerts additive suppressive effects on microtubule dynamics when combined with vinblastine [2]. Furthermore, EMBP expression varies with androgen responsiveness and metastatic potential, providing a biomarker-based rationale for patient stratification that is absent for other antimitotics [3].

Estramustine Differential Evidence: Quantified Comparative Performance Against Analogs and Alternatives


Tubulin Binding Site Differentiation: Estramustine vs. Colchicine and Vinblastine

Estramustine binds to tubulin at a site distinct from both colchicine and vinblastine, as demonstrated by competitive binding assays. This unique binding site enables additive suppressive effects when combined with vinblastine, supporting combination therapy strategies that are mechanistically precluded for agents sharing binding sites [1].

Microtubule Dynamics Antimitotic Mechanism Drug Binding Sites

Combination Efficacy in Hormone-Refractory Prostate Cancer: Estramustine + Vinblastine vs. Vinblastine Alone

In a Phase III trial of 201 patients with hormone-refractory prostate cancer, the combination of estramustine phosphate plus vinblastine (EM-V) demonstrated superior efficacy over vinblastine alone across multiple endpoints [1].

Prostate Cancer Combination Chemotherapy PSA Response

Survival Advantage in Advanced Prostate Cancer: Docetaxel + Estramustine vs. Mitoxantrone + Prednisone

In a Phase III trial of 770 patients with metastatic, androgen-independent prostate cancer, the combination of docetaxel plus estramustine significantly improved overall survival compared to mitoxantrone plus prednisone [1].

Castration-Resistant Prostate Cancer Overall Survival Chemotherapy Regimens

PSA Response Enhancement: Docetaxel + Estramustine vs. Docetaxel Monotherapy

A randomized Phase II study compared docetaxel plus estramustine (DE) with docetaxel alone (D) in 92 patients with metastatic hormone-refractory prostate cancer, showing a markedly higher PSA response rate with the combination [1].

Prostate-Specific Antigen Response Rate Combination Chemotherapy

Biomarker-Guided Patient Selection: EMBP Expression in Hormone-Refractory Prostate Cancer

Estramustine-binding protein (EMBP) expression is retained even in hormone-refractory prostate cancer (hr-PC) and correlates with proliferative activity, offering a potential biomarker for selecting patients likely to benefit from estramustine therapy [1]. This contrasts with other antimitotics that lack a defined tumor-specific uptake mechanism.

EMBP Biomarker Personalized Medicine Prostate Cancer

Microtubule Dynamics Stabilization: Estramustine vs. Vinblastine and Taxol

Estramustine kinetically stabilizes microtubule dynamics similarly to vinblastine and taxol, but with an additive effect when combined with vinblastine due to distinct binding sites [1]. This mechanistic parallel supports its use in combination with other microtubule-targeting agents.

Microtubule Dynamics Kinetic Stabilization Antimitotic Mechanism

Estramustine Optimal Use Cases: Research and Clinical Applications Derived from Comparative Evidence


Combination Chemotherapy for Castration-Resistant Prostate Cancer

Estramustine is indicated for use in combination with docetaxel or vinblastine for the treatment of metastatic, castration-resistant prostate cancer, based on Phase III evidence showing survival and PSA response advantages over comparator regimens [1][2]. The docetaxel-estramustine combination provides a median survival of 17.5 months versus 15.6 months with mitoxantrone-prednisone (P=0.02) [1].

Biomarker-Driven Patient Selection in Hormone-Refractory Prostate Cancer

Estramustine may be preferentially selected for patients with hormone-refractory prostate cancer exhibiting high EMBP expression, as EMBP levels remain elevated in hr-PC and correlate with proliferative activity, potentially enhancing tumor-specific drug accumulation [3].

Microtubule Dynamics Research and Drug Discovery

Estramustine serves as a valuable tool compound for studying microtubule dynamics and combination antimitotic strategies, owing to its distinct tubulin binding site (Kd ≈30 μM) that does not overlap with colchicine or vinblastine binding sites, enabling additive effects with other microtubule-targeting agents [4].

Preclinical Evaluation of Antimitotic Synergy

Estramustine is appropriate for in vitro and in vivo studies assessing synergistic or additive antimitotic effects when combined with vinca alkaloids or taxanes, as demonstrated by additive suppression of microtubule dynamics with vinblastine and clinical combination benefits [4][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estramustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.